1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7FN2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
1-(4-ethynyl-2-fluorophenyl)imidazole |
InChI |
InChI=1S/C11H7FN2/c1-2-9-3-4-11(10(12)7-9)14-6-5-13-8-14/h1,3-8H |
InChI Key |
LLNHCRRCYKRAIU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)N2C=CN=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Ethynyl 2 Fluorophenyl 1h Imidazole
Strategies for the Construction of the 1H-Imidazole Core in Substituted Derivatives
The formation of the central 1H-imidazole ring bearing an aryl substituent on one of its nitrogen atoms is a critical step in the synthesis of the target compound. This section explores both traditional and modern approaches to achieve this, with a key emphasis on controlling the position of the substituents.
Classical and Contemporary Approaches to N-Arylated Imidazoles
The synthesis of N-arylated imidazoles has evolved from harsh classical methods to milder, more efficient contemporary catalytic systems.
Classical Methods: Historically, the N-arylation of imidazoles was often achieved through Ullmann-type coupling reactions. These reactions typically required stoichiometric amounts of copper and high reaction temperatures, often exceeding 150-200 °C, which could limit the tolerance of other functional groups on the reacting molecules. nih.govresearchgate.net Another classical approach involves nucleophilic aromatic substitution (SNAr), but this is generally restricted to aryl halides that are activated by strong electron-withdrawing groups. nih.govresearchgate.net
Contemporary Catalytic Methods: The last few decades have seen a significant shift towards catalyst-driven N-arylation of imidazoles. Both palladium and copper-based catalytic systems have been extensively developed, offering milder reaction conditions and broader substrate scope.
Palladium-Catalyzed N-Arylation: Palladium complexes, often in combination with specialized ligands, are highly effective for the N-arylation of imidazoles. nih.govrsc.org These reactions can proceed with a variety of aryl halides (chlorides, bromides, and iodides) and triflates. researchgate.netrsc.org The use of bulky, electron-rich phosphine (B1218219) ligands can be crucial for achieving high efficiency, especially with less reactive aryl chlorides. One study demonstrated that pre-activating the palladium catalyst by heating it with the ligand before introducing the imidazole (B134444) can overcome the inhibitory effect of the imidazole on catalyst formation. researchgate.netrsc.org
Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation methods have also become popular due to the lower cost and toxicity of copper salts compared to palladium. researchgate.net These reactions can be performed under ligand-free conditions or with the assistance of various ligands, such as 1,10-phenanthroline (B135089) derivatives or Salen-type complexes. nih.govbeilstein-journals.org Copper(I) bromide and cesium carbonate in a solvent like dimethyl sulfoxide (B87167) (DMSO) have been shown to be an effective combination for the N-arylation of azoles with a wide range of aromatic bromides and iodides under relatively mild conditions (60–80 °C). acs.org
Regioselective Control in Imidazole Ring Formation
For unsymmetrical imidazoles, controlling the regioselectivity of N-arylation is paramount to ensure the desired isomer is formed. In the context of 1-(4-ethynyl-2-fluorophenyl)-1H-imidazole, the 2-fluorophenyl group must be attached to the N-1 position.
Several strategies can be employed to achieve regioselective N-arylation:
Directing Groups: The use of a protecting or directing group on the imidazole ring can steer the arylation to a specific nitrogen atom. For instance, the use of a (trimethylsilyl)ethoxymethyl (SEM) group has been shown to be effective in directing the arylation to specific positions of the imidazole core. nih.gov After the desired arylation, the directing group can be removed.
Catalyst and Ligand Control: The choice of catalyst and ligand can significantly influence the regioselectivity of the reaction. For example, specific palladium-ligand systems have been developed that exhibit high selectivity for the N-1 arylation of unsymmetrical 4-substituted imidazoles. rsc.org
Reaction Conditions: The reaction conditions, including the base and solvent, can also play a crucial role in determining the regiochemical outcome. For instance, in palladium-catalyzed C-H arylation of SEM-imidazoles, a switch from C5- to C2-arylation can be achieved by changing the base and using a nonpolar solvent. nih.gov
A common synthetic approach to achieve a 1,4-disubstituted imidazole involves the reaction of a glycine (B1666218) derivative through a double aminomethylenation to form a 2-azabuta-1,3-diene. Subsequent addition of an amine nucleophile leads to a transamination and cyclization, yielding the desired 1,4-disubstituted imidazole with complete regioselectivity. nih.govresearchgate.net
Synthetic Routes for the Introduction and Functionalization of the 4-Ethynyl Group
The introduction of the ethynyl (B1212043) group at the 4-position of the phenyl ring is a key transformation in the synthesis of the target molecule. This is typically achieved through carbon-carbon bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Carbon-Carbon Bond Formation in Aryl Halides
The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. nih.gov
The general reaction scheme involves the coupling of an aryl halide (e.g., 1-bromo-4-iodo-2-fluorobenzene or a similar precursor already containing the imidazole moiety) with a terminal alkyne, such as trimethylsilylacetylene. The reaction is usually carried out under mild conditions, at or near room temperature, in the presence of a base like an amine (e.g., triethylamine (B128534) or diethylamine), which also often serves as the solvent. nih.gov
A common strategy involves using a protected alkyne like trimethylsilylacetylene. The trimethylsilyl (B98337) group prevents unwanted side reactions and can be easily removed after the coupling using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the terminal alkyne. nih.gov The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > Br > Cl. nih.gov This difference in reactivity can be exploited for selective couplings.
Alternative Alkynylation Protocols for Imidazole Scaffolds
While the Sonogashira coupling is the most prevalent method, several alternative protocols for the alkynylation of aryl halides have been developed, which can be advantageous in certain contexts, such as avoiding the use of palladium or copper.
Copper-Catalyzed Alkynylation: Copper can also catalyze the coupling of terminal alkynes with aryl halides in the absence of palladium. These reactions often require a ligand and a base. For instance, copper-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl halides offers a stable and environmentally friendly alternative. nih.gov
Transition-Metal-Free Alkynylation: To circumvent issues related to trace metal contamination in the final product, transition-metal-free alkynylation methods have been developed. nih.govorganic-chemistry.org One such approach involves a base-mediated reaction of aryl chlorides that proceeds through a benzyne (B1209423) intermediate. nih.govorganic-chemistry.org These reactions can be performed using a strong base like lithium 2,2,6,6-tetramethylpiperidide (TMPLi) at room temperature or a metal alkoxide at elevated temperatures. nih.govorganic-chemistry.org These methods have shown tolerance for various functional groups, including fluoro substituents. nih.govorganic-chemistry.org
Methods for Incorporating the 2-Fluorophenyl Moiety
The introduction of the 2-fluorophenyl group onto the imidazole nitrogen is a crucial step that defines the "1-(4-ethynyl-2-fluorophenyl)" part of the molecule's name. This is typically achieved through N-arylation reactions as discussed in section 2.1.1.
The starting material for this step would be a 1-halo-2-fluorobenzene derivative, where the halogen at the 1-position is suitable for the chosen coupling reaction (e.g., iodine or bromine for Sonogashira or N-arylation). The 4-position would either already contain the ethynyl group (or a precursor) or would be a site for its subsequent introduction.
Strategies for Fluorine Atom Placement on the Phenyl Ring
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals, often imparting favorable metabolic stability and binding characteristics. For the synthesis of this compound, the fluorine atom is strategically placed at the 2-position of the phenyl ring.
A common and effective method for the regioselective introduction of a fluorine atom is the Schiemann reaction. This reaction typically involves the diazotization of an aniline (B41778) precursor, such as 2-amino-5-bromotoluene, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoroaromatic compound. orgsyn.org A modified Schiemann reaction, which can offer improved yields, is another viable approach. orgsyn.org
Selective Arylation of the Imidazole Nitrogen
The formation of the C-N bond between the imidazole ring and the fluoroaryl moiety is a pivotal step in the synthesis of the target molecule. Several cross-coupling methodologies are available for the N-arylation of imidazoles, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent.
The Ullmann condensation typically involves the reaction of an aryl halide with an N-H containing heterocycle, such as imidazole, in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org While effective, traditional Ullmann conditions can be harsh. organic-chemistry.org Modern modifications often employ soluble copper catalysts with ligands like diamines or acetylacetonates, allowing for milder reaction conditions. For the synthesis of this compound, a plausible route would involve the Ullmann coupling of imidazole with a precursor such as 1-bromo-4-ethynyl-2-fluorobenzene (B3033795).
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful alternative that often proceeds under milder conditions and with a broader substrate scope. This reaction can tolerate a wide range of functional groups, making it suitable for complex molecules. The choice between these methods would depend on the specific reactivity of the substrates and the desired reaction conditions.
A hypothetical two-step synthesis to form the core structure is outlined below:
Step 1: Sonogashira Coupling A common method to introduce an ethynyl group is the Sonogashira coupling. For instance, 1-bromo-2-fluoro-4-iodobenzene (B160889) could be coupled with a protected acetylene, such as (trimethylsilyl)acetylene, using a palladium catalyst and a copper(I) co-catalyst. Subsequent deprotection would yield 1-bromo-4-ethynyl-2-fluorobenzene. organic-chemistry.orglibretexts.orgnih.gov
Step 2: N-Arylation The resulting 1-bromo-4-ethynyl-2-fluorobenzene could then be coupled with imidazole using either Ullmann or Buchwald-Hartwig conditions to afford the final product, this compound.
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Sonogashira Coupling | 1-bromo-2-fluoro-4-iodobenzene, (trimethylsilyl)acetylene | Pd catalyst, Cu(I) co-catalyst, base | 1-bromo-4-((trimethylsilyl)ethynyl)-2-fluorobenzene |
| Deprotection | 1-bromo-4-((trimethylsilyl)ethynyl)-2-fluorobenzene | Base (e.g., K₂CO₃) in MeOH | 1-bromo-4-ethynyl-2-fluorobenzene |
| Ullmann Condensation | 1-bromo-4-ethynyl-2-fluorobenzene, Imidazole | Cu catalyst, base | This compound |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of this compound is dictated by its three key structural components: the ethynyl group, the imidazole ring, and the fluoroaryl moiety.
Reactions Involving the Ethynyl Group: Oxidation, Reduction, and Cycloaddition Reactions
The terminal alkyne functionality is a versatile handle for a wide array of chemical transformations.
Oxidation: The ethynyl group can undergo oxidative coupling reactions, such as the Glaser or Eglinton coupling, in the presence of a copper or palladium catalyst to form diynes.
Reduction: The triple bond can be selectively reduced to either a cis-alkene using catalysts like Lindlar's catalyst, or to a trans-alkene via a dissolving metal reduction. Complete reduction to an ethyl group can be achieved through catalytic hydrogenation over a platinum or palladium catalyst.
Cycloaddition Reactions: The ethynyl group is an excellent dienophile and dipolarophile. It can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes to form substituted benzene (B151609) rings. beilstein-journals.org More commonly, it undergoes [3+2] cycloaddition reactions with azides (Huisgen cycloaddition or "click" chemistry) to afford highly stable triazole rings. nih.govyoutube.com This reaction is particularly valuable for the synthesis of more complex heterocyclic systems.
| Reaction Type | Reagents | Expected Product |
| Catalytic Hydrogenation | H₂, Pd/C | 1-(4-Ethyl-2-fluorophenyl)-1H-imidazole |
| Huisgen Cycloaddition | Benzyl azide (B81097), Cu(I) catalyst | 1-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-fluorophenyl)-1H-imidazole |
| Diels-Alder Cycloaddition | 2,3-Dimethyl-1,3-butadiene | 1-(4-(4,5-Dimethylcyclohex-1-en-1-yl)-2-fluorophenyl)-1H-imidazole derivative |
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring
The imidazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic substitution. uobabylon.edu.iq However, the N-phenyl group can influence the regioselectivity of these reactions.
Electrophilic Substitution: In 1-phenyl-1H-imidazole, electrophilic substitution, such as nitration or halogenation, typically occurs at the C5 position of the imidazole ring. uobabylon.edu.iqchemicalforums.com The C2 position is generally less reactive towards electrophiles.
Nucleophilic Substitution: The imidazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, lithiation at the C2 position can be achieved using a strong base like n-butyllithium, followed by reaction with an electrophile to introduce a substituent at this position.
Reactivity of the Fluoroaryl Moiety under Various Conditions
The fluorine atom on the phenyl ring is generally stable but can participate in certain reactions.
Nucleophilic Aromatic Substitution (SNAr): The C-F bond is typically strong, but under forcing conditions or with strong nucleophiles, the fluorine atom can be displaced, particularly if the ring is further activated by electron-withdrawing groups.
Directed Ortho-Metalation (DoM): The fluorine atom, along with the imidazole nitrogen, can potentially direct metalation to the adjacent positions on the phenyl ring, allowing for further functionalization.
Mechanistic Studies of Key Synthetic Transformations
The mechanisms of the key synthetic steps are well-established in organometallic chemistry.
Ullmann Condensation Mechanism: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I)-imidazolate species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the N-arylated imidazole and regenerates the active copper(I) species. organic-chemistry.org
Sonogashira Coupling Mechanism: The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium(II) complex, followed by reductive elimination, affords the alkyne-coupled product and regenerates the palladium(0) catalyst. libretexts.orgnih.gov
In-Depth Analysis of this compound Hindered by Lack of Specific Research
A comprehensive article detailing the theoretical and computational investigations of the chemical compound this compound cannot be generated at this time due to a significant lack of publicly available scientific research and data specific to this molecule. Extensive searches for dedicated computational studies, including quantum chemical calculations and analyses of intermolecular interactions, have not yielded the detailed findings necessary to fulfill the requested in-depth article.
While general principles and methodologies for theoretical and computational chemistry are well-established, their specific application to this compound—including data on its molecular structure, electronic properties, and crystal packing—is not documented in accessible scientific literature. Crafting an article without this specific data would require speculation or the extrapolation of findings from related but distinct compounds, which would compromise the scientific accuracy and integrity of the content.
The requested article outline necessitates a deep dive into several specialized areas of computational chemistry as applied to this particular compound. This includes:
Quantum Chemical Calculations: To discuss the ground state properties using Density Functional Theory (DFT), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps from Frontier Molecular Orbital (FMO) analysis, the charge distribution via Electrostatic Potential (ESP) mapping, and predicted spectroscopic parameters, specific computational experiments on this compound are required.
Intermolecular Interactions: A detailed examination of the hydrogen bonding networks and crystal packing characteristics is contingent on the availability of crystallographic data for this compound, which also appears to be unavailable.
Without peer-reviewed studies that have performed these calculations and analyses on this compound, any attempt to generate the requested content would be unsubstantiated. Therefore, until such research is published and made available, the creation of a scientifically robust and detailed article as per the provided outline is not feasible.
Theoretical and Computational Investigations of 1 4 Ethynyl 2 Fluorophenyl 1h Imidazole
Analysis of Intermolecular Interactions and Crystal Packing Characteristics
Investigation of Aromatic Stacking (π-π) Interactions
The planar aromatic rings of the phenyl and imidazole (B134444) moieties in 1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole make it a prime candidate for engaging in π-π stacking interactions. These interactions are crucial in various chemical and biological contexts, influencing crystal packing, molecular recognition, and the stability of supramolecular assemblies.
Computational studies on similar imidazole-based systems have revealed that π-π stacked dimers can form highly efficient conductance pathways. rsc.org This suggests that the electronic coupling between stacked this compound molecules could be significant. The stacking can occur in several geometries, primarily parallel-displaced and T-shaped (or perpendicular), with the former being common for aromatic systems.
Density Functional Theory (DFT) is a powerful tool for quantifying the strength of these interactions. By calculating the binding energy of a dimer of this compound, the energetic favorability of stacking can be determined. For analogous aromatic systems, these interaction energies are typically in the range of 2-5 kcal/mol, a significant contribution to molecular stability. nih.gov
The presence of the electron-withdrawing fluorine atom and the π-system of the ethynyl (B1212043) group can modulate the quadrupole moment of the phenyl ring, which in turn influences the geometry and strength of the π-π stacking. It is anticipated that a parallel-displaced arrangement would be favored to minimize electrostatic repulsion and maximize attractive dispersion forces.
Table 1: Calculated Interaction Energies for π-π Stacking in Analogous Aromatic Dimers
| Dimer System | Stacking Geometry | Interaction Energy (kcal/mol) | Computational Method |
| Benzene (B151609) Dimer | Parallel-Displaced | -2.7 | CCSD(T) |
| Imidazole Dimer | Parallel-Displaced | -4.2 | MP2 |
| Fluorobenzene Dimer | Parallel-Displaced | -2.9 | DFT-D |
This table presents representative data from computational studies on analogous systems to illustrate the typical strength of π-π interactions.
Characterization of Halogen Bonding and Fluorine-Specific Non-Covalent Interactions
The fluorine atom on the phenyl ring introduces the possibility of halogen bonding and other fluorine-specific non-covalent interactions. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. However, in the case of fluorine in a C-F bond, the σ-hole is generally weak or non-existent. Instead, fluorine more commonly participates in interactions as a hydrogen bond acceptor or through other electrostatic contacts.
Computational analysis using methods like the Non-Covalent Interaction (NCI) index can visualize these weak interactions in real space. nih.govmdpi.com This method plots the reduced density gradient (RDG) against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen or halogen bonds. For this compound, NCI analysis would be expected to show a significant van der Waals surface around the molecule, with distinct features indicating potential C-H···F or C-H···N hydrogen bonds.
The interaction between the fluorine atom and the imidazole ring of a neighboring molecule is of particular interest. A C-H···F-C interaction, where a hydrogen atom from an adjacent imidazole ring points towards the fluorine, is a likely stabilizing contact observed in the crystal structures of many organofluorine compounds. acs.org The strength of these interactions is typically weak, often less than 2 kcal/mol, but their collective effect can be substantial in determining the solid-state architecture.
Atoms in Molecules (AIM) theory is another computational tool used to characterize these bonds by locating bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the interaction.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. researchgate.net For a molecule like this compound, computational studies can map out the energetic landscape of its formation or subsequent transformations.
Transition State Identification and Energetics
A key step in any reaction mechanism is the transition state (TS), which represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics. For the synthesis of this compound, a likely final step would be a nucleophilic aromatic substitution (SNA_r) or a coupling reaction.
Using DFT calculations, the geometries of reactants, products, and the transition state can be optimized. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
The activation energy (E_a) is the energy difference between the transition state and the reactants. This value is a primary determinant of the reaction rate. For related nucleophilic substitution reactions on fluoroaromatic compounds, activation energies can vary widely depending on the nucleophile and reaction conditions but are often in the range of 15-30 kcal/mol.
Table 2: Hypothetical Activation Energies for a Final Synthetic Step
| Reaction Step | Reactants | Product | Transition State | Calculated E_a (kcal/mol) | Computational Method |
| Imidazole N-Arylation | 1-bromo-4-ethynyl-2-fluorobenzene (B3033795) + Imidazole | This compound | [Cu(I)-catalyzed TS] | ~20 | DFT (B3LYP) |
This table provides a hypothetical, yet plausible, energetic profile for a potential synthetic route, based on data from analogous copper-catalyzed coupling reactions.
Reaction Coordinate Analysis for Key Transformations
A reaction coordinate analysis, also known as an intrinsic reaction coordinate (IRC) calculation, maps the minimum energy path connecting the transition state to the reactants and products. This analysis provides a detailed picture of the geometric changes that occur throughout the reaction.
For a key transformation, such as the formation of the C-N bond between the phenyl ring and the imidazole, an IRC calculation would start from the optimized transition state geometry and proceed downhill in both the forward and reverse directions. The resulting path would show the gradual formation of the new C-N bond and the breaking of the bond to the leaving group (e.g., a halogen in a coupling reaction).
Advanced Spectroscopic Characterization Methodologies for 1 4 Ethynyl 2 Fluorophenyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy for Structural and Dynamic Insights
Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the substituted phenyl ring.
The protons of the imidazole ring typically appear in the aromatic region (δ 7-8 ppm). ipb.ptchemicalbook.com The proton at the C2 position of the imidazole ring usually presents as a singlet, while the protons at the C4 and C5 positions may show small vicinal coupling. ipb.pt The chemical shifts of these protons are influenced by the electronic effects of the substituted phenyl ring.
The protons on the 4-ethynyl-2-fluorophenyl ring will exhibit characteristic splitting patterns due to spin-spin coupling. The fluorine atom at the C2 position will couple with the adjacent protons, leading to doublet or doublet of doublets multiplicities. The ethynyl (B1212043) proton, being acetylenic, is expected to resonate at a distinct chemical shift, typically around δ 3 ppm.
Predicted ¹H NMR Data for this compound: This table is predictive and based on analogous compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Imidazole H-2 | ~7.8-8.2 | s | - |
| Imidazole H-4/H-5 | ~7.2-7.6 | d, d | ~1-3 |
| Phenyl H-3 | ~7.4-7.6 | dd | J(H-F) ~8-10, J(H-H) ~2 |
| Phenyl H-5 | ~7.3-7.5 | dd | J(H-H) ~8, J(H-H) ~2 |
| Phenyl H-6 | ~7.5-7.7 | t | J(H-H) ~8 |
| Ethynyl H | ~3.1-3.3 | s | - |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbons of the imidazole ring are expected to resonate between δ 115 and 140 ppm. chemicalbook.com The phenyl ring carbons will appear in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine atom (C2) showing a large one-bond C-F coupling constant. The ethynyl carbons will have characteristic shifts in the range of δ 75-95 ppm.
Predicted ¹³C NMR Data for this compound: This table is predictive and based on analogous compounds.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling |
|---|---|---|
| Imidazole C-2 | ~135-140 | - |
| Imidazole C-4/C-5 | ~118-130 | - |
| Phenyl C-1 | ~135-140 | d, J(C-F) ~10-15 Hz |
| Phenyl C-2 | ~158-162 | d, J(C-F) ~240-250 Hz |
| Phenyl C-3 | ~115-120 | d, J(C-F) ~20-25 Hz |
| Phenyl C-4 | ~120-125 | - |
| Phenyl C-5 | ~128-132 | - |
| Phenyl C-6 | ~125-130 | d, J(C-F) ~3-5 Hz |
| Ethynyl C≡CH | ~80-85 | - |
| Ethynyl C≡CH | ~78-82 | - |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Elucidating Fluorine Environment
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of fluorine atoms. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to nearby protons is observed in the ¹H NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring is typically found in the range of -100 to -130 ppm relative to CFCl₃. colorado.edu For a related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the ¹⁹F NMR signal appears at approximately -111 ppm. nih.gov
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, helping to identify adjacent protons in the phenyl and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying the connectivity between the imidazole and phenyl rings and the position of the ethynyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to confirm the geometry of the molecule and the relative orientation of the two rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
For this compound, key vibrational bands are expected for the ethynyl group, the C-F bond, the imidazole ring, and the substituted benzene (B151609) ring.
Ethynyl Group: A sharp, weak absorption band for the C≡C stretch is expected around 2100-2140 cm⁻¹. The ≡C-H stretch should appear as a sharp, strong band around 3300 cm⁻¹.
C-F Stretch: The C-F stretching vibration typically appears as a strong band in the region of 1250-1000 cm⁻¹.
Imidazole Ring: The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1600-1450 cm⁻¹ region. rsc.org The N-H stretching vibration, if present in a tautomeric form, would appear as a broad band around 3100-3500 cm⁻¹. nist.gov
Aromatic Ring: The C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring will appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations, such as the C≡C stretch, which may be weak in the IR spectrum. mdpi.com
Key Predicted Vibrational Frequencies: This table is predictive and based on analogous compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Ethynyl | C≡C Stretch | ~2120 | Weak, Sharp |
| Aromatic | C-H Stretch | ~3050-3150 | Medium |
| Imidazole/Aromatic | C=C/C=N Stretch | ~1450-1600 | Medium to Strong |
| Aromatic | C-F Stretch | ~1200-1250 | Strong |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition. The calculated monoisotopic mass for C₁₁H₇FN₂ is approximately 186.06 g/mol .
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be complex, but some predictable pathways can be inferred. The molecular ion peak (M⁺) should be observed. Common fragmentation pathways for related imidazole compounds include the loss of small neutral molecules like HCN and cleavage of the bond between the two aromatic rings. nih.gov
Predicted Fragmentation Pathways:
Loss of HCN: A common fragmentation pathway for imidazoles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the imidazole ring.
Cleavage of the N-Phenyl Bond: The bond connecting the imidazole nitrogen and the phenyl ring could cleave, leading to fragments corresponding to the [C₆H₄F-C≡CH]⁺ ion and the [C₃H₃N₂]⁺ ion.
Loss of Fluorine: Loss of a fluorine radical (19 Da) from the molecular ion is a possible fragmentation pathway.
Loss of the Ethynyl Group: Cleavage of the ethynyl group (C₂H, 25 Da) could also occur.
X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Structure Determination
Single Crystal X-ray Diffraction for Atomic-Level Structural Information
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. By irradiating a high-quality single crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high precision. This yields a wealth of structural information, including bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.
For instance, in a study of the related compound 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, SC-XRD analysis revealed that the phenyl and imidazole rings are planar and nearly perpendicular to each other, with a dihedral angle of 87.50(4)°. nih.gov The crystal structure was determined to be orthorhombic with the space group Pbca. nih.gov Such detailed conformational and packing information is critical for understanding the molecule's physical and chemical properties.
The key parameters obtained from an SC-XRD experiment are typically presented in a crystallographic data table. While a specific table for this compound cannot be provided, a representative table for a related compound, 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, is shown below to illustrate the type of data obtained.
Interactive Data Table: Illustrative Crystallographic Data for a Related Compound
| Parameter | Value | Reference |
| Empirical Formula | C₁₁H₉FN₂O | nih.gov |
| Formula Weight | 204.20 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pbca | nih.gov |
| a (Å) | 8.6730 (17) | nih.gov |
| b (Å) | 10.132 (2) | nih.gov |
| c (Å) | 11.088 (2) | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 90 | nih.gov |
| γ (°) | 90 | nih.gov |
| Volume (ų) | 974.4 (3) | nih.gov |
| Z | 4 | nih.gov |
| Temperature (K) | 293 | nih.gov |
| Radiation type | Mo Kα | nih.gov |
Furthermore, SC-XRD analysis elucidates intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. In the case of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the crystal structure revealed hydrogen-bonded chains resulting from N–H···N interactions between the imidazole rings of adjacent molecules. mdpi.comresearchgate.netresearchgate.net These interactions play a crucial role in the stabilization of the crystal lattice.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary and more readily accessible technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase.
The primary applications of PXRD in the context of a compound like this compound would include:
Phase Identification: The obtained diffraction pattern can be compared against databases to identify the crystalline phase of the synthesized material.
Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks corresponding to impurities or other crystalline forms confirms the phase purity of the sample.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a key tool in identifying and characterizing these different solid-state forms.
Unit Cell Parameter Refinement: While less precise than SC-XRD, PXRD data can be used to refine the unit cell parameters of a known crystal structure.
For example, a PXRD study of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate determined that the compound crystallized in an orthorhombic system with specific unit-cell parameters. researchgate.net The diffraction data confirmed the material was a single crystalline phase with no detectable impurities. researchgate.net
A typical PXRD data table would list the observed 2θ angles, the corresponding d-spacings, and the relative intensities of the diffraction peaks. Below is an illustrative example of what such a data table might look like.
Interactive Data Table: Illustrative Powder X-ray Diffraction Data
| 2θ (°) (Observed) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.2 | 7.25 | 60 |
| 15.8 | 5.60 | 100 |
| 20.1 | 4.41 | 70 |
| 21.1 | 4.21 | 95 |
| 24.7 | 3.60 | 55 |
| 26.0 | 3.42 | 80 |
Applications of 1 4 Ethynyl 2 Fluorophenyl 1h Imidazole in Materials Science Research
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The imidazole (B134444) and ethynyl (B1212043) moieties of the title compound are key to its function as a ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with multitopic organic ligands. frontiersin.org
The design of ligands from 1-(4-ethynyl-2-fluorophenyl)-1H-imidazole is based on the strategic use of its functional groups to connect metal centers into one-, two-, or three-dimensional networks. rsc.org The imidazole group provides a well-defined coordination site, while the terminal ethynyl group offers a versatile handle for extending the ligand structure.
Key design principles include:
Direct Coordination: The nitrogen atom of the imidazole ring can directly coordinate to a metal center, a fundamental interaction in the formation of numerous MOFs and coordination polymers. researchgate.netrsc.org Ligands containing imidazole functionalities are frequently used to create robust frameworks. rsc.org
Post-Synthetic Modification: The terminal ethynyl group is highly suitable for post-synthetic modification via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click" reaction). This allows for the introduction of other functional groups into a pre-formed framework. researchgate.net
Ligand Elongation: The ethynyl group can be used in carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to create larger, more complex bridging ligands before their incorporation into a MOF structure. This enables fine-tuning of the pore size and properties of the resulting material.
Mixed-Ligand Systems: The compound can be used in conjunction with other organic linkers, such as varied carboxylates, to generate MOFs with complex topologies and specific functionalities, like selective sensing. rsc.org The physical and chemical properties of the organic connectors play a decisive role in the properties of the final MOF. ossila.com
The table below summarizes the roles of the key functional groups in ligand design.
| Functional Group | Role in Ligand Design | Relevant Reactions |
| Imidazole Ring | Primary metal coordination site | Direct coordination to metal ions |
| Ethynyl Group | Structural extension, secondary functionalization | Sonogashira coupling, "Click" chemistry |
| Fluorophenyl Group | Modifies electronic properties, influences framework interactions | Can participate in π-π stacking |
For instance, studies on 4′‐[p‐(Imidazol‐1‐yl)phenyl]‐2,2′:6′,2′′‐terpyridine (a ligand also featuring an imidazole group) show that tuning the CoCl₂/ligand ratio can selectively produce either a 1D coordination polymer or a discrete tetranuclear complex. researchgate.net In the 1D polymer, the Co(II) ion is six-coordinated, whereas the discrete complex features both tetrahedral and octahedral Co centers. researchgate.net Similarly, the use of mixed ligands, such as 1,4-di(1H-imidazol-4-yl)benzene and various carboxylates, has led to the formation of diverse architectures including 1D chains, 2D networks, and porous 3D frameworks. rsc.org
The assembly architecture is also dictated by intermolecular interactions, such as hydrogen bonding and π–π stacking, which can link molecular units into more complex superstructures. mdpi.comnih.gov
Role in the Development of Optoelectronic Materials
The combination of electron-donating (imidazole) and electron-withdrawing (fluorophenyl) groups, connected by a π-conjugated ethynyl linker, positions this compound as a promising scaffold for optoelectronic materials. This structure is characteristic of a "push-pull" system, which is fundamental to the design of many organic chromophores and fluorophores. nih.gov
Push-pull molecules, structured as Donor-π-Acceptor (D-π-A), are designed to facilitate intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT is responsible for their key optical properties. nih.gov
The design principles for creating fluorophores from a scaffold like this compound are:
Donor-Acceptor Pairing: The imidazole ring can act as an electron donor, while the fluoro-substituted phenyl ring serves as an electron acceptor. The fluorine atom's electron-withdrawing nature enhances the acceptor strength of the phenyl ring.
π-Conjugated Bridge: The ethynyl group acts as a rigid and efficient π-conjugated bridge, facilitating electronic communication between the donor and acceptor moieties. The length and nature of this bridge can be modified to tune the energy of the ICT band. nih.gov
Modulation of ICT: The strength of the ICT can be modulated by altering the donor and/or acceptor groups. nih.gov For example, replacing a mildly electron-withdrawing group like an azide (B81097) with an electron-donating amine can dramatically shift absorption to longer wavelengths and "turn on" fluorescence. nih.gov This principle is central to creating photoactivatable probes. nih.gov
Multicomponent Synthesis: Complex imidazole-based chromophores can often be synthesized efficiently through one-pot multicomponent reactions, such as the Debus-Radziszwski reaction, which allows for the assembly of multiple components in a single step. nih.gov
The interaction between the donor and acceptor through the π-system leads to the formation of low-energy molecular orbitals, allowing the molecules to absorb visible light and exhibit color. nih.gov
The optical properties of materials derived from this compound are intrinsically linked to their molecular and crystal structures. The specific arrangement of the aromatic rings and functional groups dictates properties like emission wavelength, quantum yield, and potentially birefringence.
Crystallographic studies of related fluorophenyl-imidazole derivatives provide insight into these relationships. nih.govnih.govnih.gov The dihedral angles between the imidazole ring and the attached phenyl rings are a critical parameter. nih.govnih.gov These angles determine the degree of π-conjugation across the molecule, which in turn affects the energy of electronic transitions and thus the absorption and emission spectra. A more planar conformation generally leads to a red-shifted emission.
The table below presents structural data from related compounds, illustrating the non-coplanar arrangements often found in such molecules.
| Compound | Rings | Dihedral Angle (°) | Reference |
| 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole | Imidazole and 2-(4-fluorophenyl) | 36.98 | nih.gov |
| 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole | Imidazole and 2-(4-fluorophenyl) | 18.71 | nih.gov |
| 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole | Imidazole and 4-(4-fluorophenyl) | 14.30 | nih.gov |
In the solid state, intermolecular interactions such as π–π stacking and hydrogen bonding play a crucial role. mdpi.comnih.gov These interactions can lead to the formation of ordered crystalline structures. The ordered, anisotropic arrangement of molecules in a crystal is a prerequisite for properties like birefringence. Furthermore, treatments such as exposure to acid or heat can induce crystallinity in otherwise amorphous films of imidazole derivatives, modifying their morphology and fluorescence properties, which can be used to tune the emission color in organic light-emitting diodes (OLEDs). researchgate.net
Future Research Directions and Unexplored Avenues for 1 4 Ethynyl 2 Fluorophenyl 1h Imidazole
Advanced Functionalization Strategies for Enhanced Material Performance
The future of 1-(4-ethynyl-2-fluorophenyl)-1H-imidazole in materials science hinges on the development of sophisticated functionalization strategies. The ethynyl (B1212043) group, in particular, serves as a versatile handle for a variety of chemical transformations.
One promising avenue is the use of click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to append a wide array of functional units. This could include the introduction of chromophores for optoelectronic applications, biocompatible moieties for sensing applications, or dendritic structures to create complex, high-surface-area materials. The resulting triazole linkage is known for its stability and electronic properties, which can further enhance the performance of the final material.
Another area for exploration is the Sonogashira coupling , which would allow for the extension of the π-conjugated system by coupling the terminal alkyne with various aryl or heteroaryl halides. This would lead to the creation of larger, more complex organic molecules with tailored photophysical properties, potentially leading to new classes of organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) donors or acceptors.
Furthermore, the imidazole (B134444) and fluorophenyl rings offer sites for C-H activation and functionalization . This would enable the introduction of additional substituents that can influence the molecule's packing in the solid state, its solubility, and its electronic character. For instance, the introduction of bulky groups could prevent aggregation-caused quenching in fluorescent materials, while the addition of electron-withdrawing or -donating groups could be used to tune the HOMO/LUMO energy levels for specific electronic applications.
| Functionalization Strategy | Potential Outcome | Target Application |
| Click Chemistry (CuAAC) | Introduction of diverse functional groups (chromophores, biocompatible units) | Optoelectronics, Biosensing |
| Sonogashira Coupling | Extension of π-conjugated system | OLEDs, OPVs |
| C-H Activation | Introduction of substituents to tune solid-state packing and electronics | Fluorescent Materials, Organic Electronics |
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The synthesis and characterization of novel derivatives of this compound can be significantly accelerated by embracing emerging technologies.
Flow chemistry offers a powerful platform for the safe and efficient synthesis of this compound and its derivatives. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved purity, and the ability to safely handle potentially hazardous reagents or intermediates. This is particularly relevant for reactions involving energetic species like azides or for performing multi-step syntheses in a continuous fashion.
High-throughput screening (HTS) methodologies can be employed to rapidly evaluate the properties of a library of functionalized derivatives. By combining automated synthesis with HTS, researchers can quickly identify lead compounds with desired characteristics, such as specific fluorescence wavelengths, high quantum yields, or strong binding affinities to target analytes.
In terms of characterization, advanced techniques such as single-molecule spectroscopy could provide unprecedented insights into the photophysical behavior of individual molecules. This would allow for a deeper understanding of phenomena like blinking and photobleaching, which is crucial for the development of robust molecular probes and single-molecule devices. Additionally, ultrafast transient absorption spectroscopy can be used to probe the excited-state dynamics of these molecules, providing critical information for the design of efficient light-harvesting and energy-transfer systems.
Novel Applications in Advanced Functional Materials and Molecular Devices
The unique properties of this compound and its derivatives pave the way for their application in a range of advanced functional materials and molecular devices.
In the realm of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) , this molecule could serve as a versatile building block. The imidazole nitrogen atoms can coordinate to metal ions to form MOFs, while the ethynyl group can be used in polymerization reactions to construct COFs. The resulting materials could exhibit high porosity and tailored functionalities, making them suitable for applications in gas storage, catalysis, and chemical separations.
The fluorine substitution on the phenyl ring can be exploited for the design of liquid crystals . The introduction of fluorine can influence the mesomorphic properties, leading to the formation of novel liquid crystalline phases with potential applications in display technologies and optical switching.
Furthermore, the combination of the imidazole and ethynyl groups makes this compound a promising candidate for the development of molecular sensors . The imidazole moiety can act as a binding site for specific ions or molecules, while the ethynyl group can serve as a signaling unit, with changes in its vibrational or electronic properties upon binding being detectable by spectroscopic methods. For instance, it could be explored for the development of chemosensors for the detection of metal ions or environmentally relevant anions.
The development of smart materials that respond to external stimuli is another exciting possibility. For example, by incorporating photo-responsive or pH-sensitive groups through functionalization of the ethynyl moiety, it may be possible to create materials that change their color, fluorescence, or shape in response to light or changes in acidity.
| Application Area | Potential Role of this compound | Key Features Utilized |
| MOFs and COFs | Building block (linker) | Imidazole for metal coordination, Ethynyl for polymerization |
| Liquid Crystals | Mesogen core | Fluorine substitution for tuning mesomorphic properties |
| Molecular Sensors | Chemosensor for ions/molecules | Imidazole as binding site, Ethynyl as signaling unit |
| Smart Materials | Responsive component | Functionalized ethynyl group for stimulus-response |
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole and its analogs?
- Methodological Answer : A common approach involves Pd-catalyzed cross-coupling reactions. For example, and describe the use of 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole with aryl bromides (e.g., 4-bromobenzaldehyde) under Pd catalysis to introduce substituents at the imidazole ring. Reaction conditions typically include ligands (e.g., XPhos), bases (e.g., K₂CO₃), and solvents like toluene or DMF at elevated temperatures (80–120°C). Purification via silica gel chromatography (TLC or column) is standard, with yields ranging from 60–85% depending on substituent steric effects .
Q. How is NMR spectroscopy applied to confirm the structure of imidazole derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for verifying regioselectivity and substituent positions. For instance, reports δ 7.2–8.5 ppm (aromatic protons) and δ 120–140 ppm (aromatic carbons) for imidazole derivatives. The ethynyl group in this compound would show a characteristic alkyne proton signal near δ 3.1–3.5 ppm and a carbon signal at δ 80–90 ppm. Coupling patterns (e.g., doublets for fluorophenyl groups) further confirm substitution positions .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges in Pd-catalyzed functionalization of imidazole rings?
- Methodological Answer : Regioselectivity in C-H activation can be controlled via directing groups or steric modulation. highlights CuI-mediated coupling for nitro-substituted imidazoles, where electron-deficient aryl halides favor coupling at the less hindered position. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation involves comparing reaction outcomes under varying conditions (e.g., ligand choice, solvent polarity) .
Q. How can crystallographic tools like SHELX refine the structural analysis of imidazole derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL) enable high-precision refinement of X-ray diffraction data. For example, emphasizes the use of twin refinement for macromolecular crystals and hydrogen-bonding network analysis. For this compound, torsional angles between the imidazole ring and ethynyl-fluorophenyl group can be quantified to assess conformational stability. Validation metrics (R-factor, Δρ maps) ensure model accuracy .
Q. What computational models predict the biological activity of novel imidazole derivatives?
- Methodological Answer : Comparative Molecular Similarity Indices Analysis (CoMSIA) and QSAR are widely used. details CoMSIA for 1-(naphthylalkyl)-1H-imidazole antiepileptics, correlating steric/electronic descriptors with ED₅₀ values. For fluorophenyl-imidazoles, molecular docking (e.g., AutoDock Vina) can simulate binding to target proteins (e.g., antifungal CYP51), with activity validated via in vitro assays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for imidazole syntheses?
- Methodological Answer : Variability in yields (e.g., 60% vs. 85% for similar reactions in and ) often stems from substrate electronic effects or catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., Pd/ligand ratio, reaction time). Replicating procedures with controlled moisture/oxygen levels (e.g., Schlenk techniques) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
